Piperacillin-d4
CAS No.:
Cat. No.: VC0212538
Molecular Formula: C23H23D4N5O7S
Molecular Weight: 521.58
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H23D4N5O7S |
---|---|
Molecular Weight | 521.58 |
Introduction
Chemical Structure and Properties
Molecular Structure
Piperacillin-d4 maintains the core structure of piperacillin while incorporating four deuterium atoms at strategic positions. This selective deuteration targets specific sites on the molecule where metabolic processes typically occur. The substitution of hydrogen with deuterium creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially affecting the compound's metabolic stability .
Physicochemical Properties
Synthesis and Preparation Methods
Deuteration Techniques
The synthesis of Piperacillin-d4 likely follows similar protocols to those described for other deuterated pharmaceuticals. Based on comparable deuteration processes, the synthesis would involve dissolving piperacillin in a mixture of deuterated solvents such as deuterochloroform (CDCl₃) and deuterium oxide (D₂O), followed by the addition of catalysts to facilitate hydrogen-deuterium exchange .
For penicillin family members, the deuteration process may include treating the compound with a solution of trifluoroacetic anhydride and D₂O in a pressure vessel, with subsequent heating at controlled temperatures (typically 80°C) for approximately 48 hours. Following this reaction period, the mixture would be concentrated under vacuum, extracted with chloroform, washed with water, dried, and concentrated or purified by chromatography over silica gel .
Analytical Confirmation
The successful deuteration and purity of Piperacillin-d4 can be verified using nuclear magnetic resonance (¹H NMR) spectroscopy. This technique allows for calculation of the deuterium substitution percentage at targeted positions. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides additional confirmation of the compound's identity and isotopic purity .
For analytical applications, isotope-labeled standards like Piperacillin-d4 require high isotopic purity, typically above 95% deuterium incorporation at designated positions. This ensures reliable performance when the compound is used as an internal standard in quantitative bioanalytical methods .
Pharmacological Benefits of Deuteration
Enhanced Metabolic Stability
The strategic replacement of hydrogen atoms with deuterium in Piperacillin-d4 likely results in modified pharmacokinetic properties. Research on other deuterated pharmaceuticals demonstrates that this modification can influence metabolic pathways, potentially extending half-life and duration of action .
The carbon-deuterium bond requires more energy to break compared to the carbon-hydrogen bond, creating a kinetic isotope effect. When deuterium substitution occurs at sites of metabolic vulnerability, this effect can slow metabolic clearance, potentially allowing for reduced dosing frequency or lower effective doses .
Analytical Applications
Internal Standard for Bioanalysis
One significant application for Piperacillin-d4 is its use as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Isotope-labeled internal standards compensate for variability during sample preparation and analysis, improving the accuracy and precision of quantitative measurements .
When used as an internal standard, Piperacillin-d4 exhibits nearly identical chromatographic behavior to non-deuterated piperacillin while being distinguishable by mass spectrometry. This makes it ideal for quantification of piperacillin in biological matrices such as plasma and urine .
Addressing Analytical Interferences
The utilization of deuterated standards like Piperacillin-d4 can help address analytical challenges such as ion suppression effects. A case report has highlighted how piperacillin can cause significant ion suppression in mass spectrometry applications, specifically impairing the assessment of urinary free cortisol despite using isotope-labeled techniques .
This finding underscores the importance of understanding potential interferences when developing analytical methods for detecting and quantifying antibiotics in biological samples. Piperacillin-d4, with its distinct mass spectrometric signature, can help differentiate between the analyte and potential interfering substances .
Research Findings and Data
Comparative Analysis with Parent Compound
While specific data for Piperacillin-d4 is limited in the provided search results, inferences can be made based on studies of similar deuterated pharmaceuticals. For example, research on deuterated dihydropyridines demonstrated altered blood pressure-lowering dose-response effects compared to non-deuterated versions .
The table below presents a hypothetical comparison of pharmacokinetic parameters between Piperacillin and Piperacillin-d4 based on patterns observed with other deuterated compounds:
Parameter | Piperacillin | Piperacillin-d4 (Projected) |
---|---|---|
Half-life | Standard | Potentially increased |
Metabolism rate | Standard | Likely decreased |
Bioavailability | Standard | Potentially increased |
Time to peak concentration | Standard | Similar to parent compound |
Volume of distribution | Standard | Similar to parent compound |
Protein binding | Standard | Similar to parent compound |
These projections would require confirmation through specific pharmacokinetic studies of Piperacillin-d4.
Analytical Method Validation
In LC-MS/MS applications, the incorporation of deuterated internal standards like Piperacillin-d4 contributes significantly to method validation parameters. Properly validated methods using isotope-labeled standards typically demonstrate improved accuracy, precision, and reliability in quantitative measurements .
Validation parameters for analytical methods incorporating deuterated standards typically include:
-
Linearity across the calibration range
-
Accuracy within ±15% of nominal concentration (±20% at LLOQ)
-
Precision with coefficients of variation less than 15% (20% at LLOQ)
-
Assessment of matrix effects and recovery
Future Perspectives
Research Directions
Future research on Piperacillin-d4 would benefit from direct comparative studies with the parent compound, evaluating pharmacokinetic parameters, efficacy in various infection models, and safety profiles. Such studies would validate the theoretical advantages of deuteration in this specific antibiotic.
Further investigation into potential applications could include development of combination therapies with beta-lactamase inhibitors, similar to the piperacillin-tazobactam combination currently in clinical use. The impact of deuteration on the synergistic effects with beta-lactamase inhibitors represents an interesting research direction .
Regulatory Considerations
The regulatory pathway for deuterated versions of existing pharmaceuticals continues to evolve. Demonstration of meaningful clinical advantages would be essential for regulatory approval and market acceptance of Piperacillin-d4 as a distinct therapeutic entity rather than simply an analytical tool.
The potential for improved pharmacokinetic properties, reduced dosing requirements, and enhanced safety profiles could position Piperacillin-d4 as a valuable addition to the antimicrobial armamentarium, particularly for serious infections requiring prolonged or high-dose therapy where optimization of pharmacokinetic parameters would be most beneficial.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume